4-Hydroxybenzyl chloride

描述

Significance of 4-Hydroxybenzyl Chloride as a Versatile Organic Synthon

The significance of this compound in organic synthesis stems from its nature as a bifunctional molecule, containing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group. This allows it to serve as a versatile building block, or synthon, for creating a wide array of more complex molecules. Its primary utility lies in its ability to introduce the 4-hydroxybenzyl moiety into various structures. guidechem.com

The electrophilic benzylic carbon, activated by the adjacent benzene (B151609) ring, readily participates in nucleophilic substitution reactions (SN). This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. guidechem.com For instance, it is a key starting material in the synthesis of intermediates for Empagliflozin (B1684318), a drug used in diabetes management. The hydroxyl group imparts unique electronic properties that influence the reactivity of the benzylic chloride. While the hydroxyl group can be a site for further reactions, it may require protection during certain synthetic steps to prevent unwanted side reactions.

The compound's versatility is further demonstrated by its use in preparing various derivatives. It can be hydrolyzed to form 4-hydroxybenzyl alcohol or undergo oxidation to produce 4-hydroxybenzoic acid. Its ability to react with different nucleophiles makes it a precursor for a range of compounds, including ethers, esters, and other substituted benzyl (B1604629) derivatives that may possess enhanced biological activity. ontosight.ai

Historical Context and Evolution of Research on Benzyl Chlorides and their Phenolic Analogs

Research into benzyl chlorides dates back to early organic chemistry. Benzyl chloride itself was historically prepared by reacting benzyl alcohol with hydrochloric acid. windows.net Industrial-scale production later evolved to the photochemical gas-phase chlorination of toluene. windows.net Early in the 20th century, the reactivity of benzyl chloride was harnessed in the synthesis of quaternary ammonium (B1175870) compounds, such as benzalkonium chloride, which became important for their antimicrobial properties. irjmets.com Significant research in the mid-20th century also focused on the production of benzyl chloride through the chloromethylation of benzene. acs.org

The study of phenolic analogs of benzyl chloride represents a significant evolution in this field. While simple phenols were known to react with benzyl chloride to form benzyl ethers, research began to delve into the synthesis and reactivity of benzyl chlorides that already contained a phenolic hydroxyl group. researchgate.netccspublishing.org.cn This introduced a new layer of complexity and synthetic potential. The presence of the hydroxyl group directly on the aromatic ring modifies the electronic properties and reactivity of the benzylic position.

The evolution of research has moved from studying the fundamental reactions of benzyl chloride to exploring the nuanced chemistry of its functionalized derivatives like this compound. This shift reflects a broader trend in organic chemistry towards creating multifunctional synthons that allow for more efficient and targeted synthesis of complex, high-value molecules, including natural product analogs and pharmaceuticals. beilstein-journals.orggoogle.com

Overview of Current Research Trajectories and Unexplored Potentials

Contemporary research continues to leverage this compound as a key synthetic intermediate. A significant trajectory is its application in medicinal chemistry and drug discovery. For example, derivatives of 4-hydroxybenzyl alcohol, the hydrolysis product of this compound, are being investigated for a range of pharmacological activities, including sedative-hypnotic and neuroprotective effects. rsc.orgresearchgate.net This suggests the potential of this compound as a scaffold for developing new therapeutic agents. For instance, the compound 2-[(4-hydroxybenzyl) amino] phenol, which can be conceptually derived from 4-hydroxybenzyl precursors, has been shown to interact with mutated p53 proteins, indicating a potential role in cancer research. frontiersin.org

In materials science, there is growing interest in using this compound and its derivatives to create functional polymers. Research has been conducted on synthesizing hypercrosslinked polymers based on benzyl chloride for applications such as CO2 capture. researchgate.net The bifunctionality of this compound makes it an attractive monomer for creating polymers with specific chemical properties.

An emerging and relatively unexplored area of research involves the unique reactivity of this compound derivatives. Recent studies have shown that certain derivatives can generate hydrochloric acid via hydrolysis at the benzylic position at room temperature. researchgate.net This opens up possibilities for their use as room-temperature acid generators in biocompatible materials or for pH-responsive systems. Furthermore, the synthesis of derivatives for use as fluorescent probes and ionochromic sensors is another promising avenue, where the core structure is modified to create molecules that change color or fluoresce in the presence of specific metal ions. researchgate.net The full potential of this compound as a precursor for novel bioactive compounds and advanced materials remains an active and promising area of investigation.

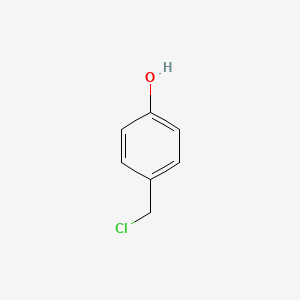

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMHHUMYMHNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074843 | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35421-08-0 | |

| Record name | 4-(Chloromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Hydroxybenzyl Chloride

Chlorination of 4-Hydroxybenzyl Alcohol: Mechanistic and Practical Considerations

A primary and widely utilized method for synthesizing 4-Hydroxybenzyl chloride is through the direct chlorination of 4-hydroxybenzyl alcohol. This reaction typically employs a chlorinating agent to replace the hydroxyl group of the alcohol with a chloride atom. askfilo.com

Stoichiometric and Catalytic Approaches with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. askfilo.com The reaction involves the interaction of the hydroxyl group of 4-hydroxybenzyl alcohol with thionyl chloride. askfilo.com This process can be conducted using either stoichiometric or catalytic amounts of the reagent. In the stoichiometric approach, at least one equivalent of thionyl chloride is used for every equivalent of the alcohol. The reaction produces this compound along with sulfur dioxide (SO₂) and hydrochloric acid (HCl) as byproducts. askfilo.com

Optimization of Reaction Parameters: Solvent Selection (e.g., Dichloromethane), Temperature, and Anhydrous Conditions

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the exclusion of water.

Solvent Selection: Inert solvents are preferred for this reaction. Dichloromethane (B109758) is a commonly used solvent that has been shown to facilitate high yields due to its ability to effectively dissolve the reactants. Other solvents, such as benzene (B151609), have also been employed. bohrium.com

Temperature: The reaction is often carried out under reflux conditions to ensure the reaction proceeds to completion. However, the specific temperature can be adjusted to control the reaction rate and minimize the formation of side products.

Anhydrous Conditions: The presence of moisture can negatively impact the reaction, as the hydroxyl group in this compound increases its sensitivity to water. Therefore, conducting the reaction under anhydrous (water-free) conditions is essential to prevent unwanted side reactions and ensure a high-purity product.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective conversion of alcohol to chloride. askfilo.com |

| Solvent | Dichloromethane | Good solubility of reactants, leading to higher yields. |

| Temperature | Reflux | Drives the reaction to completion. |

| Atmosphere | Anhydrous | Prevents hydrolysis and side reactions. |

Strategies for Minimizing Impurity Formation (e.g., Sulfonic Esters)

A potential side reaction in the chlorination of alcohols with thionyl chloride is the formation of sulfonic esters. These impurities can arise from the reaction of the alcohol with sulfur trioxide, which can be present in thionyl chloride or formed during the reaction. Strategies to minimize the formation of such impurities include:

Use of Pyridine (B92270): The addition of a base like pyridine can neutralize the HCl generated during the reaction, which can help to suppress the formation of certain byproducts. bohrium.com

Controlled Addition of Reagents: Slow, controlled addition of thionyl chloride to the alcohol solution can help to manage the reaction temperature and minimize the formation of unwanted side products.

Purification Techniques: After the reaction is complete, purification methods such as distillation or crystallization are employed to isolate the this compound from any remaining impurities.

Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Benign Reagents and Solvents

Research in this area focuses on replacing hazardous chemicals with greener alternatives. This includes exploring:

Alternative Chlorinating Agents: Investigating chlorinating agents that are less corrosive or produce less harmful byproducts than thionyl chloride.

Greener Solvents: Replacing traditional organic solvents like dichloromethane and benzene with more environmentally friendly options, such as ionic liquids or solvent-free reaction conditions. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a greener solvent has been explored in other similar reactions. innovareacademics.in

Exploration of Catalytic Systems for Enhanced Atom Economy

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. uniroma1.itum-palembang.ac.id To enhance the atom economy of this compound synthesis, researchers are exploring various catalytic systems.

Heterogeneous Catalysts: The use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, is a promising approach. acs.org

Phase-Transfer Catalysts: These catalysts, such as tetrabutylammonium (B224687) bromide, can accelerate reaction rates and may help in reducing the formation of side products by facilitating the transfer of reactants between different phases.

Enzymatic Catalysis: While not yet widely applied to this specific synthesis, the use of enzymes as catalysts in organic synthesis is a growing field of green chemistry that offers high selectivity and mild reaction conditions. rsc.org

The development of efficient catalytic systems is crucial for creating more sustainable and economically viable processes for the production of this compound. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzyl alcohol |

| Thionyl chloride |

| Dichloromethane |

| Sulfonic Esters |

| Sulfur dioxide |

| Hydrochloric acid |

| Benzene |

| Pyridine |

| Polyethylene glycol |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Hydroxybenzyl Chloride

Nucleophilic Substitution Pathways at the Benzylic Carbon

The reactivity of 4-Hydroxybenzyl chloride is dominated by nucleophilic substitution at the benzylic carbon. The presence of the chlorine atom, a good leaving group, attached to a benzylic carbon makes the compound susceptible to attack by various nucleophiles. The benzylic position is activated towards substitution reactions due to the potential for resonance stabilization of the carbocation intermediate, should the reaction proceed via an SN1 pathway. However, for primary benzylic halides like this compound, the Sₙ2 pathway is also highly prevalent. ucalgary.ca The hydroxyl group in the para position can also influence the reactivity of the benzylic carbon through its electronic effects.

This compound readily reacts with oxygen-containing nucleophiles, such as alcohols (ROH), to form ethers in a process known as etherification. This reaction is a classic example of nucleophilic substitution, where the alcohol molecule displaces the chloride ion. For instance, the reaction of this compound with methanol (B129727) in a suitable solvent system like acetonitrile (B52724) yields 4-hydroxybenzyl methyl ether. The reaction generally proceeds via an Sₙ2 mechanism, particularly with primary and secondary alcohols.

The synthesis of 4-Benzyloxybenzyl alcohol is another pertinent example, achieved through the reaction of 4-hydroxybenzyl alcohol with benzyl (B1604629) chloride in the presence of a base. ontosight.ai This Williamson ether synthesis-type reaction underscores the utility of benzyl halides in forming ether linkages. The general scheme for the etherification of this compound is as follows:

4-HBC + ROH → 4-Hydroxybenzyl ether + HCl

The reaction conditions, including the choice of solvent and the presence of a base to neutralize the liberated HCl, are crucial for optimizing the yield of the ether product. ontosight.ai The use of stoichiometric amounts of alcohol can lead to the formation of various α-tertiary ethers with useful pendant functionalities. rsc.org

Reactivity with Nitrogen Nucleophiles: Amination Reactions and Benzylamine Synthesis

Similar to its reactivity with oxygen nucleophiles, this compound undergoes nucleophilic substitution with nitrogen-based nucleophiles, primarily ammonia (B1221849) and primary or secondary amines, to produce the corresponding 4-hydroxybenzylamines. uomustansiriyah.edu.iq This amination reaction is a fundamental method for synthesizing substituted benzylamines, which are important intermediates in organic synthesis. evitachem.com

The reaction involves the displacement of the chloride by the amine, where the lone pair of electrons on the nitrogen atom acts as the nucleophile. uomustansiriyah.edu.iq The general reaction is:

4-HBC + RNH₂ → 4-Hydroxybenzylamine (B1666329) + HCl

This process is a direct and efficient way to introduce an amino functional group. For example, the reaction of this compound with a primary amine (RNH₂) leads to the formation of a secondary benzylamine. The resulting 4-hydroxybenzylamines are versatile building blocks for more complex molecules. evitachem.com

The kinetics of the amination of this compound are significantly influenced by both solvent polarity and temperature, consistent with the principles of Sₙ2 reactions.

Influence of Solvent Polarity: Polar aprotic solvents, such as dimethylformamide (DMF), are known to accelerate the rate of Sₙ2 reactions. These solvents can solvate the cation but not the nucleophile, which increases the nucleophile's energy and reactivity. repositorioinstitucional.mx The use of DMF as a solvent in reactions involving amine nucleophiles is common. acs.orgresearchgate.net While specific kinetic data for the amination of this compound in DMF is not extensively detailed in the provided literature, the general principles of solvent effects on Sₙ2 reactions suggest that DMF would enhance the reaction rate compared to nonpolar or protic solvents. repositorioinstitucional.mxresearchgate.net The solubility of related compounds like Bis-(4-hydroxybenzyl)sulfide in polar aprotic solvents like DMF and DMSO further supports their suitability for such reactions.

Influence of Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for the amination of this compound. Higher temperatures provide the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, which in turn increases the likelihood of a successful reaction. Reactions involving the formation of amides and related compounds are often carried out at elevated temperatures, for example, between 50°C and 110°C, to ensure a reasonable reaction rate and completion. acs.orgresearchgate.net

| Parameter | Effect on Amination Kinetics (Sₙ2) | Rationale |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) increase the reaction rate. | These solvents solvate the accompanying cation but leave the amine nucleophile relatively "bare," increasing its nucleophilicity and reactivity. repositorioinstitucional.mx |

| Temperature | Increasing the temperature increases the reaction rate. | Provides molecules with sufficient activation energy to overcome the energy barrier of the reaction, leading to more frequent and effective collisions. acs.orgresearchgate.net |

Hydrolysis Mechanisms to 4-Hydroxybenzyl Alcohol

Under aqueous conditions, this compound undergoes hydrolysis to yield 4-Hydroxybenzyl alcohol and hydrochloric acid. researchgate.net This reaction is a nucleophilic substitution where water acts as the nucleophile. The stability of the compound is therefore pH and temperature-dependent.

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. Research indicates that the hydrolysis process accelerates significantly under alkaline conditions (pH > 10). This observation is consistent with an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than a neutral water molecule, directly attacks the benzylic carbon. pressbooks.pubmasterorganicchemistry.com The attack occurs from the side opposite to the leaving chloride ion, proceeding through a pentacoordinated transition state. pressbooks.pub

In neutral water, the hydrolysis is slower, with a reported half-life of 48 hours at 25°C, as water is a weaker nucleophile. The reaction can also be catalyzed by acids, which would involve protonation of the hydroxyl group, although the base-catalyzed pathway is more pronounced for this substrate. science.gov

The hydrolysis of this compound is subject to thermal acceleration. Increasing the reaction temperature enhances the rate of hydrolysis. It has been reported that raising the temperature to 50°C can increase the rate of hydrolysis by a factor of three. This is because the additional thermal energy increases the kinetic energy of the reacting molecules, allowing them to more readily overcome the activation energy barrier for the substitution reaction. This effect is common in hydrolysis reactions, where heat can lead to a rapid increase in reaction rate. researchgate.net

| Condition | Effect on Hydrolysis | Mechanistic Insight |

| Neutral Water (25°C) | Slow hydrolysis (t½ = 48 hours) | Nucleophilic attack by H₂O (weak nucleophile). |

| Alkaline (pH > 10) | Accelerated hydrolysis | Sₙ2 attack by OH⁻ (strong nucleophile). |

| Elevated Temperature (50°C) | Rate increases significantly (e.g., by 3x) | Increased kinetic energy overcomes the activation barrier more easily. |

Reactivity of the Phenolic Hydroxyl Group

The chemical nature of this compound is dictated by its two primary functional groups: the phenolic hydroxyl (-OH) group and the chloromethyl (-CH₂Cl) group attached to the aromatic ring. The hydroxyl group imparts distinct electronic properties to the molecule. It is a strong activating group, increasing the electron density of the benzene (B151609) ring and influencing its susceptibility to electrophilic substitution reactions. researchgate.net However, compared to aliphatic alcohols, the phenolic hydroxyl group is generally less reactive towards direct nucleophilic substitution or elimination reactions. mdpi.com This differential reactivity is a key aspect of its chemical behavior.

Esterification and Acylation Reactions

The phenolic hydroxyl group of this compound can participate in esterification and acylation reactions, typically by reacting with acid anhydrides or acyl chlorides. google.com These reactions result in the formation of an ester linkage at the phenolic position. For instance, the reaction with acetic anhydride (B1165640) yields 4-acetoxybenzyl chloride.

The success and selectivity of these reactions can be highly dependent on the reaction conditions and the specific reagents used. In some cases, the benzylic hydroxyl group of the related compound, 4-hydroxybenzyl alcohol, shows greater reactivity than the phenolic hydroxyl. For example, under uncatalyzed, solvent-free conditions with acetyl chloride, the benzylic -OH group is selectively esterified, leaving the phenolic -OH group intact. iiste.org This indicates that forcing conditions or the use of a base catalyst are often necessary to acylate the less reactive phenolic hydroxyl group. google.comiiste.org

| Reaction Type | Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Esterification | Acetic Anhydride | 4-Acetoxybenzyl chloride | Gentle heating, optional acid catalyst. | |

| Acylation | Acyl Chlorides | Corresponding O-acyl derivative | Presence of a base (e.g., pyridine (B92270), triethylamine) to accept HCl. | google.com |

| Selective Esterification (of related 4-hydroxybenzyl alcohol) | Acetyl Chloride | 4-hydroxybenzyl acetate (B1210297) (phenolic OH unreacted) | Solvent-free, uncatalyzed. | iiste.org |

Participation in Condensation and Polymerization Reactions

With two reactive sites, this compound can act as a monomer in condensation polymerization. This type of polymerization involves the reaction between functional groups on different monomer units, leading to the formation of a polymer and the elimination of a small molecule, such as water or HCl. libretexts.org

Specifically, this compound can undergo acid-catalyzed polymerization to form polybenzyl ethers. In this process, the benzylic chloride of one monomer reacts with the phenolic hydroxyl group of another, creating an ether linkage and releasing hydrochloric acid. This reactivity allows for its use in the synthesis of specialized polymers, such as acid-generating resins for applications like photolithography. The related compound, 4-hydroxybenzyl alcohol, can also be a precursor for creating polymers like poly(4-hydroxybenzyl alcohol) through enzyme-catalyzed reactions. lifechempharma.com

Intermolecular and Intramolecular Rearrangements of this compound

The structure of this compound is prone to a significant transformation that facilitates many of its reactions: the formation of para-quinone methide (p-QM). This highly reactive intermediate is generated through the elimination of HCl, a process that can be facilitated under certain conditions, such as in the presence of a base or upon heating. researchgate.net The formation of this intermediate from 4-hydroxybenzyl derivatives is a key step that precedes many subsequent reactions, including adduct formation with nucleophiles. researchgate.netnih.gov

While large-scale skeletal rearrangements are not commonly reported for this compound itself, the chemistry of related phenolic compounds involves various intramolecular shifts. For instance, catalytic enantioselective Pinacol and Meinwald rearrangements have been studied using 4-hydroxybenzyl alcohol derivatives. acs.org Furthermore, neophyl-type rearrangements, which involve a 1,2-aryl migration, have been observed in related systems under photoinduced electron transfer conditions. However, the most relevant transformation for the reactivity of this compound is its conversion to the p-QM intermediate.

Investigation of Adduct Formation with Biological Macromolecules

A significant area of research for this compound and its derivatives is their ability to form covalent adducts with biological macromolecules, most notably proteins like hemoglobin. researchgate.net The formation of these adducts occurs because the benzylic carbon of the 4-hydroxybenzyl group is electrophilic and thus susceptible to attack by nucleophilic residues found in proteins. The resulting stable adducts can serve as valuable biomarkers for assessing human exposure to various electrophilic compounds and their precursors. mdpi.com

Mechanisms of Covalent Adduct Formation with Hemoglobin Residues (e.g., Histidine, Cysteine, Tyrosine)

The reaction between the 4-hydroxybenzyl moiety and hemoglobin involves the nucleophilic side chains of specific amino acid residues attacking the electrophilic benzylic carbon. This results in the formation of a stable covalent bond. Mass spectrometry-based proteomic studies have been instrumental in identifying the precise locations of these modifications on the hemoglobin protein.

Research has shown that adducts form with a variety of nucleophilic residues. Key targets include the thiol group of cysteine and the nitrogen atoms in the imidazole (B134444) ring of histidine. Studies utilizing para-quinone methide as the reactive species have identified numerous adduction sites on both the alpha and beta chains of hemoglobin.

| Hemoglobin Chain | Amino Acid Residue | Reference |

|---|---|---|

| Alpha (α) | Histidine-20 (αHis20) | |

| Alpha (α) | Tyrosine-24 (αTyr24) | |

| Alpha (α) | Tyrosine-42 (αTyr42) | |

| Alpha (α) | Histidine-45 (αHis45) | |

| Beta (β) | Serine-72 (βSer72) | |

| Beta (β) | Threonine-84 (βThr84) | |

| Beta (β) | Threonine-87 (βThr87) | |

| Beta (β) | Serine-89 (βSer89) | |

| Beta (β) | Histidine-92 (βHis92) | |

| Beta (β) | Cysteine-93 (βCys93) | |

| Beta (β) | Cysteine-112 (βCys112) | |

| Beta (β) | Threonine-123 (βThr123) | |

| Beta (β) | Histidine-143 (βHis143) |

Among these sites, αHis45, αTyr42, βCys93, βHis92, and βSer72 have been identified as having particularly high reactivity towards the formation of 4-hydroxybenzyl adducts.

Role of Reactive Intermediates (e.g., para-Quinone Methide) in Adduct Formation

The formation of hemoglobin adducts is largely attributed to the action of the highly electrophilic intermediate, para-quinone methide (p-QM). This transient species is generated from 4-hydroxybenzyl precursors, including this compound, through the loss of the leaving group (e.g., Cl⁻). researchgate.net

Once formed, p-QM is a potent Michael acceptor and reacts readily with available biological nucleophiles. The reaction mechanism involves the nucleophilic attack of an amino acid side chain (like the sulfur of cysteine or nitrogen of histidine) on the exocyclic methylene (B1212753) carbon of the p-QM molecule. This attack breaks the aromaticity of the ring temporarily, and a subsequent proton transfer re-aromatizes the ring, resulting in a stable, covalently modified amino acid residue.

Experimental studies have confirmed this pathway by treating isolated human hemoglobin with a precursor that generates p-QM in situ. The subsequent analysis by mass spectrometry revealed the formation of 4-hydroxybenzyl adducts at the specific hemoglobin residues listed previously, confirming that p-QM is a key intermediate in the bioactivation and macromolecular binding of 4-hydroxybenzyl compounds.

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role in Article |

|---|---|---|

| This compound | C₇H₇ClO | Primary subject of the article |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | Related compound used for reactivity comparison |

| Acetic Anhydride | C₄H₆O₃ | Reagent for acylation |

| 4-Acetoxybenzyl chloride | C₉H₉ClO₂ | Product of esterification |

| Acetyl Chloride | C₂H₃ClO | Reagent for esterification |

| Hydrochloric acid | HCl | Byproduct of polymerization |

| para-Quinone Methide (p-QM) | C₇H₆O | Reactive intermediate |

| Phenol | C₆H₆O | Parent compound for reactivity context |

| Formaldehyde | CH₂O | Monomer for phenol-formaldehyde resin |

| Histidine | C₆H₉N₃O₂ | Amino acid residue forming adducts |

| Cysteine | C₃H₇NO₂S | Amino acid residue forming adducts |

| Tyrosine | C₉H₁₁NO₃ | Amino acid residue forming adducts |

| Serine | C₃H₇NO₃ | Amino acid residue forming adducts |

| Threonine | C₄H₉NO₃ | Amino acid residue forming adducts |

| [4-(bromomethyl)phenoxy]-tert-butyl-dimethylsilane | C₁₄H₂₃BrOSi | Synthetic precursor for para-quinone methide |

4 Hydroxybenzyl Chloride As a Precursor in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates

The reactivity of 4-hydroxybenzyl chloride makes it a valuable starting material for creating intermediates used in the synthesis of modern pharmaceuticals.

Empagliflozin (B1684318) is a sodium-glucose co-transporter-2 (SGLT-2) inhibitor used in the management of type 2 diabetes mellitus. nih.govresearchgate.netnih.gov The complex structure of empagliflozin requires a multi-step synthesis, and this compound has been utilized as a key starting material for crucial intermediates. One patented synthetic route for an empagliflozin intermediate begins with this compound. google.com In this process, it is sequentially reacted with methylsulfonyl chloride and (S)-3-hydroxytetrahydrofuran to yield an intermediate compound. google.com Although this specific route was noted for having a low yield, it highlights the role of this compound in constructing the core structure of empagliflozin precursors. google.com The ability to introduce the substituted benzyl (B1604629) group is a critical step in building the final drug molecule.

The 4-hydroxybenzyl moiety is a common structural motif in biologically active compounds. This compound and its close derivative, 4-hydroxybenzyl alcohol, are often used as precursor compounds for structural modification to discover molecules with enhanced or novel biological activities. rsc.org Researchers design and synthesize new hydroxylated derivatives to investigate structure-activity relationships (SAR).

For instance, derivatives of 4-hydroxybenzyl alcohol have been synthesized by reacting it with various carboxylic acids to produce esters. rsc.org These new compounds were then evaluated for sedative-hypnotic activities, with one derivative, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester, showing potent effects mediated by the serotonergic and GABAergic systems. rsc.org In another study, a series of coumarin-based N-benzyl pyridinium (B92312) derivatives were synthesized to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant in the study of Alzheimer's disease. ut.ac.ir The synthesis involved reacting an intermediate with various benzyl chloride derivatives to produce the final products for biological evaluation. ut.ac.ir

| Precursor Moiety | Target Derivative Class | Biological Activity Studied |

| 4-Hydroxybenzyl | Esters (with carboxylic acids) | Sedative-Hypnotic rsc.org |

| Benzyl Chloride | Coumarin-based N-benzyl pyridiniums | Acetylcholinesterase (AChE) Inhibition ut.ac.ir |

| 4-Hydroxybenzyl | Amino acid, phosphate, sulfonate derivatives | Hepatoprotective, Anti-cancer rsc.org |

Construction of Natural Product Frameworks and Analogs

This compound is also instrumental in the total synthesis of natural products and their analogs, enabling the construction of complex molecular architectures found in nature.

The naturally occurring furan (B31954) derivative 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde has been synthesized using various approaches. researchgate.net A primary method involves the etherification of 5-(hydroxymethyl)-2-furaldehyde (HMF), a key furan precursor readily obtained from sugars like fructose. researchgate.net This reaction connects the 4-hydroxybenzyl group to the furan framework via an ether linkage. researchgate.net This compound, isolated from the rhizome of Gastrodia elata Blume, has shown weak cytotoxicity against the HT-29 cell line. researchgate.net

Prodigiosins are a family of pyrrolylpyrromethane alkaloids. nih.gov A significant member of this class is 2-(p-hydroxybenzyl)prodigiosin, first isolated from the marine bacterium Pseudoalteromonas rubra. nih.gov The total synthesis of this natural product has been successfully developed. nih.govpdx.edu The synthetic strategy involves the condensation of two key precursors: a methoxy-bipyrrole-carboxaldehyde (MBC) analog and a substituted pyrrole (B145914) ring bearing the p-hydroxybenzyl group. nih.govpdx.edusigmaaldrich.com This efficient route allows for the generation of these complex natural products in larger quantities for further study of their potent antiplasmodial (antimalarial) activity. nih.govpdx.edu

Galanthamine (B1674398) is an alkaloid used for the treatment of Alzheimer's disease. mdpi.comnih.gov Synthetic efforts to create carbocyclic analogs of galanthamine rely on oxidative tandem cyclization protocols. mdpi.comnih.gov A critical precursor required for this approach is 4-bromo-5-[2-(4-hydroxybenzyl)benzyl]-2-methoxyphenol. mdpi.comnih.gov The synthesis of this complex diphenol demonstrates the incorporation of the 4-hydroxybenzyl structure, which is essential for the subsequent cyclization reaction to form the core framework of the galanthamine analogs. mdpi.comnih.gov

| Precursor | Target Natural Product/Analog | Key Synthetic Strategy |

| 4-Hydroxybenzyl moiety | 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde | Etherification of 5-(hydroxymethyl)-2-furaldehyde (HMF) researchgate.net |

| p-Hydroxybenzyl moiety | 2-(p-Hydroxybenzyl)-prodigiosins | Condensation of a methoxy-bipyrrole-carboxaldehyde and a substituted pyrrole nih.govpdx.edu |

| 4-Hydroxybenzyl moiety | Galanthamine Analogs | Synthesis of a diphenol precursor for oxidative tandem cyclization mdpi.comnih.gov |

Synthesis of Functional Materials and Probes

This compound serves as a valuable starting material in the creation of specialized molecules with applications in chemical sensing and materials science. Its bifunctional nature, possessing both a reactive benzylic chloride and a phenolic hydroxyl group, allows for its incorporation into larger, more complex structures, thereby imparting specific functions.

The integration of the 4-hydroxybenzyl moiety into fluorescent dyes like rhodamine B can produce highly effective chemosensors for detecting specific metal ions. A notable example is the synthesis of a rhodamine B derivative featuring a terminal (4-hydroxybenzyl)triphenylphosphonium chloride substituent. This modification transforms the rhodamine B molecule into a selective sensor.

In its native state, the synthesized derivative exists in a colorless, non-fluorescent spirolactam form. However, upon the introduction of certain metal cations, such as Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺, a significant chemical and physical change occurs. The metal ions induce the isomerization of the spirolactam to its open, cyclic form. This structural change results in a distinct color change to crimson-red, an effect visible to the naked eye, and the appearance of fluorescence in the 560-600 nm range. The complex formed with zinc (II) cations, in particular, shows a very intense emission, making this derivative a highly sensitive and effective fluorescent chemosensor for Zn²⁺ ions.

| Property | Spirolactam Form (No Metal Ions) | Open Form (With Metal Ions, e.g., Zn²⁺) |

| Appearance | Colorless | Crimson-Red |

| Fluorescence | Non-fluorescent | Fluorescent (560-600 nm) |

| Structure | Closed spirolactam ring | Open cyclic amide |

| Function | "Off" state | "On" state |

This table illustrates the sensory mechanism of the Rhodamine B-based chemosensor derived from this compound.

This compound is a key precursor for synthesizing stilbene (B7821643) derivatives, such as 4-hydroxy-4'-nitrostilbene (B88023), through the versatile Wittig reaction. This synthetic route involves two main steps: the formation of a phosphonium (B103445) salt followed by the olefination reaction.

First, this compound is reacted with a phosphine, typically triphenylphosphine (B44618), to generate the corresponding Wittig reagent, (4-hydroxybenzyl)triphenylphosphonium chloride. fu-berlin.de This reaction involves the nucleophilic attack of the triphenylphosphine on the electrophilic benzylic carbon of this compound, displacing the chloride ion. alfa-chemistry.com

In the second step, the prepared phosphonium salt is treated with a strong base to form a phosphorus ylide. This ylide is then reacted with 4-nitrobenzaldehyde. The ylide's nucleophilic carbon attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate known as a betaine, which subsequently collapses to form the alkene (the stilbene derivative) and triphenylphosphine oxide as a byproduct. fu-berlin.dewiley-vch.de This method is highly effective for creating the carbon-carbon double bond characteristic of stilbenes. wiley-vch.de

Reaction Scheme: Synthesis of 4-Hydroxy-4'-nitrostilbene

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Triphenylphosphine | (4-Hydroxybenzyl)triphenylphosphonium chloride | Nucleophilic Substitution (Salt Formation) |

| 2 | (4-Hydroxybenzyl)triphenylphosphonium chloride + Base | Phosphorus Ylide | Deprotonation |

| 3 | Phosphorus Ylide + 4-Nitrobenzaldehyde | 4-Hydroxy-4'-nitrostilbene + Triphenylphosphine oxide | Wittig Reaction |

This table outlines the general steps for synthesizing 4-hydroxy-4'-nitrostilbene using this compound as a starting material.

Incorporation into Macromolecular Scaffolds for Biomarker Research

The unique structure of this compound allows it to be used as a linker to attach biologically significant molecules, like steroids, to larger macromolecular frameworks. This is particularly useful in fields like geochemistry, where researchers study the thermal behavior of biomarkers in fossil fuels. niscpr.res.in

For biomarker research, it is crucial to understand how complex organic molecules, known as biomarkers, behave under geological conditions of high temperature and pressure. To study this, scientists synthesize model compounds where a biomarker, such as a steroid, is chemically tethered to a stable macromolecule. niscpr.res.in

In one such approach, steroids like cholesterol and cholestanol (B8816890) have been successfully modified to include a 4-hydroxybenzyl group. niscpr.res.in The synthesis involves creating an ether linkage between the hydroxyl group of the steroid and the benzylic carbon of a 4-hydroxybenzyl precursor. For example, researchers synthesized 4-hydroxybenzyl cholesteryl ether. This model compound can then be incorporated into a phenol-formaldehyde resin. The resin acts as a macromolecular scaffold that does not soften at the high temperatures used in hydropyrolysis experiments, mimicking the conditions deep within the earth. By studying the breakdown products of these steroid-tagged macromolecules, scientists can gain insights into the thermal maturation of sediments and petroleum. niscpr.res.in

| Model Compound | Steroid Base | Purpose of Synthesis |

| 4-Hydroxybenzyl cholesteryl ether | Cholesterol | To investigate the thermal behavior of steroid biomarkers in a macromolecular matrix. niscpr.res.in |

| 4-Hydroxybenzyl cholestanol ether | Cholestanol | To study the degradation pathways of saturated sterane biomarkers under pyrolysis conditions. niscpr.res.in |

This table presents examples of model steroids synthesized with 4-hydroxybenzyl moieties for biomarker research.

Structure Reactivity and Structure Activity Relationship Studies of 4 Hydroxybenzyl Chloride and Its Analogs

Comparative Reactivity Studies with Related Benzyl (B1604629) Halides

The reactivity of 4-hydroxybenzyl chloride in nucleophilic substitution (SN) reactions is significantly influenced by the substituents on the benzene (B151609) ring. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic pathways.

Electronic and Steric Effects of Substituents on SN Reactions (e.g., 4-Chlorobenzyl Chloride, 4-Methoxybenzyl Chloride)

The rate and mechanism of nucleophilic substitution reactions at the benzylic carbon are highly sensitive to the electronic properties of the para-substituent. Electron-donating groups enhance the rate of SN1 reactions by stabilizing the intermediate benzyl carbocation through resonance and inductive effects. Conversely, electron-withdrawing groups disfavor the formation of a carbocation, thus slowing down SN1 reactions and favoring an SN2 mechanism.

A study on the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water provides quantitative data on these electronic effects. nih.govnih.gov The first-order rate constant (ksolv) serves as a measure of the reactivity of the benzyl chloride towards solvolysis, which can proceed through either an SN1 or a concerted (SN2-like) pathway.

The 4-methoxy group in 4-methoxybenzyl chloride is a strong electron-donating group, which significantly stabilizes the benzylic carbocation through resonance. This leads to a substantial increase in the rate of solvolysis, proceeding predominantly through an SN1 mechanism. nih.govnih.govstackexchange.com In contrast, the 4-chloro substituent in 4-chlorobenzyl chloride is an electron-withdrawing group (by induction) and a weak deactivating group, leading to a slower rate of solvolysis compared to unsubstituted benzyl chloride. The 4-hydroxy group of this compound is also an electron-donating group, and its effect on reactivity is expected to be comparable to the methoxy (B1213986) group, promoting an SN1-type mechanism.

The steric effects of substituents also play a role, although in the case of para-substituted benzyl chlorides, the effect is less pronounced than in ortho-substituted analogs. The primary nature of the benzylic carbon in these compounds means that the SN2 pathway is also a possibility. However, the strong electronic influence of the para-substituents often dictates the predominant reaction pathway. stackexchange.com The competition between SN1 and SN2 pathways is also influenced by the solvent, with polar protic solvents favoring SN1 and polar aprotic solvents favoring SN2 mechanisms. stackexchange.com

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzyl Chlorides

| Compound | Substituent (X) | Solvolysis Rate Constant (ksolv in s-1) in 20% Acetonitrile/Water |

|---|---|---|

| 4-Methoxybenzyl chloride | 4-OCH3 | 2.2 |

| 4-Chlorobenzyl chloride | 4-Cl | 1.1 x 10-5 |

| Benzyl chloride | H | 3.2 x 10-4 |

Data sourced from Richard, J. P., et al. (2014). nih.govnih.gov

Synthetic Strategies for Tailoring Reactivity and Selectivity

The bifunctional nature of this compound, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, presents both opportunities and challenges in synthesis. To achieve selective reactions at one functional group while leaving the other intact, the use of protecting groups is a common and effective strategy. organic-chemistry.org

For reactions involving nucleophilic attack at the benzylic carbon, the phenolic hydroxyl group often needs to be protected to prevent it from acting as a competing nucleophile, which could lead to polymerization or the formation of unwanted ethers. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on its stability under the desired reaction conditions and the ease of its subsequent removal.

Conversely, to carry out reactions at the hydroxyl group, such as esterification or etherification, the benzylic chloride may not always require protection, but reaction conditions must be carefully chosen to avoid unwanted side reactions. For instance, esterification can be achieved by reacting the phenolic hydroxyl group with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base.

Design and Synthesis of Derivatives for Biological Activity Exploration

This compound and its derivatives serve as valuable scaffolds for the synthesis of novel compounds with potential applications in pharmacology and agriculture.

Preparation of 4-Hydroxybenzyl Alcohol Ester Derivatives for Pharmacological Research

Derivatives of 4-hydroxybenzyl alcohol, which can be obtained from this compound via hydrolysis, have been synthesized and evaluated for their pharmacological activities. rsc.org A series of 4-hydroxybenzyl alcohol (HBA) ester derivatives were synthesized by reacting HBA with various carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

These synthetic esters have been investigated for their sedative-hypnotic activities. Among the synthesized compounds, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester was found to exhibit significant sedative-hypnotic effects in animal models. rsc.org This suggests that the esterification of 4-hydroxybenzyl alcohol can lead to compounds with enhanced central nervous system activity.

Synthesis of 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one Esters for Agrochemical Research

In the field of agrochemical research, derivatives of this compound have been used to create novel herbicidal agents. A series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters were synthesized by reacting 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one with various carboxylic acids. The starting material, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, can be prepared from the amino acid L-tyrosine.

The subsequent esterification of the phenolic hydroxyl group with different carboxylic acids yields a library of ester derivatives. Preliminary bioassays of these compounds have indicated that some exhibit good herbicidal activity against various plant species. This highlights the potential of using the 4-hydroxybenzyl scaffold to develop new crop protection agents.

Exploration of Nitrogen-Containing Derivatives from Related Phenolic Alcohols

The introduction of nitrogen-containing functional groups into the 4-hydroxybenzyl structure can lead to a diverse range of biologically active molecules. Nitrogen heterocycles are prevalent in many pharmaceuticals. nih.gov Synthetic strategies often involve the use of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde (B117250) as starting materials.

For example, 4-hydroxybenzyl alcohol can be used in dehydrogenative coupling reactions with various nitrogen-containing nucleophiles to form a wide array of nitrogen heterocycles. mdpi.com Another approach involves the reaction of this compound with amines to produce 4-hydroxybenzylamine (B1666329) derivatives. 4-Hydroxybenzylamine itself is a versatile intermediate used in the synthesis of pharmaceuticals and has been noted for its potential neuroprotective properties. evitachem.com The synthesis of various nitrogen-containing heterocycles, such as quinoxalines, benzimidazoles, and pyrroles, can be achieved through condensation reactions of derivatives of 4-hydroxybenzyl alcohol with appropriate nitrogen-based reagents. mdpi.comresearchgate.net

Advanced Analytical Techniques for Research Oriented Characterization of 4 Hydroxybenzyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 4-Hydroxybenzyl chloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum of this compound, the benzylic protons (the two protons on the carbon adjacent to the aromatic ring and the chlorine atom) are particularly diagnostic. These protons typically exhibit a characteristic singlet peak. The chemical shift of this peak is influenced by the electronegativity of the adjacent chlorine atom, which deshields the protons and shifts the signal downfield. The expected chemical shift for these benzylic protons is approximately δ 4.6 ppm. The aromatic protons appear as multiplets in the downfield region, typically between δ 6.8 and 7.3 ppm, while the phenolic hydroxyl proton gives rise to a broad singlet whose chemical shift can vary depending on solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | Variable (e.g., 5.0-6.0) | Broad Singlet |

| Aromatic CH | 6.8 - 7.3 | Multiplet |

| Benzylic CH₂Cl | ~ 4.6 | Singlet |

Data is estimated based on typical values for similar structures.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The benzylic carbon (CH₂Cl) is significantly shifted downfield due to the attached chlorine atom. The aromatic carbons show a pattern of signals characteristic of a 1,4-disubstituted benzene (B151609) ring, with the carbon atom bonded to the hydroxyl group (C-OH) and the carbon bonded to the chloromethyl group (C-CH₂Cl) having distinct chemical shifts from the protonated aromatic carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Benzylic CH₂Cl | 45 - 50 |

| Aromatic CH | 115 - 131 |

| Aromatic C-CH₂Cl | 128 - 133 |

| Aromatic C-OH | 154 - 158 |

Data is estimated based on typical values for similar structures and known substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation pathways of this compound, thereby confirming its elemental composition. The compound has a molecular weight of approximately 142.58 g/mol . nih.govguidechem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (monoisotopic mass: 142.0185425 Da), which allows for the unambiguous determination of the molecular formula, C₇H₇ClO. nih.gov

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of 3:1, which is a clear indicator of a monochlorinated compound. Fragmentation analysis often reveals the loss of the chlorine atom to form a stable benzyl (B1604629) cation or the formation of a highly reactive para-quinone methide intermediate.

| Parameter | Value |

| Molecular Formula | C₇H₇ClO |

| Average Molecular Weight | 142.58 g/mol |

| Monoisotopic Mass | 142.0185425 Da |

| Key Diagnostic Feature | [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The presence of a phenolic hydroxyl group is confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹. The C-Cl bond gives rise to a distinct absorption in the fingerprint region, typically around 750 cm⁻¹. Other key absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ range.

| Functional Group | Bond Vibration | Typical Absorption Range (cm⁻¹) |

| Phenol | O-H Stretch | 3200 - 3500 (Broad) |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenol | C-O Stretch | 1200 - 1260 |

| Alkyl Halide | C-Cl Stretch | ~ 750 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and performing quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. Such a method can effectively separate the target compound from starting materials, by-products, and degradation products. The compound is detected using a UV detector, often set at a wavelength around 225 nm or 254 nm where the aromatic ring exhibits strong absorbance. orientjchem.org The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.

| Parameter | Typical Condition |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and an aqueous buffer |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~225-254 nm |

| Flow Rate | ~1.0 mL/min |

Supercritical Fluid Chromatography (SFC) for Complex Mixture Separation and Degradation Product Analysis

Supercritical Fluid Chromatography (SFC) serves as a powerful tool for the analysis of complex mixtures and degradation products related to this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages such as higher efficiency, faster analysis times, and reduced organic solvent consumption compared to HPLC. mdpi.comresearchgate.net

Research has demonstrated the utility of SFC in investigating the degradation of related compounds, such as 4-hydroxybenzylglucosinolate. nih.gov In these studies, SFC was successfully used to separate and identify various degradation products, including 4-hydroxybenzyl alcohol and 4-hydroxybenzyl cyanide, from a complex reaction mixture. nih.gov This highlights the capability of SFC to handle the analysis of thermally labile compounds and their degradation profiles, making it a valuable technique for stability studies and reaction monitoring involving this compound.

| Application Area | Technique | Details |

| Degradation Analysis | Supercritical Fluid Chromatography (SFC) | Separation and identification of transformation products (e.g., 4-hydroxybenzyl alcohol, 4-hydroxybenzyl cyanide) from complex mixtures. nih.gov |

| Mobile Phase | Supercritical CO₂ with organic modifiers (e.g., methanol) | |

| Stationary Phase | Bare silica (B1680970) or other appropriate columns |

Computational Chemistry and Molecular Modeling of 4 Hydroxybenzyl Chloride and Its Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction pathways and predict the reactivity of molecules like 4-hydroxybenzyl chloride.

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. mdpi.com Due to the nature of the primary benzylic halide, the S\textsubscript{N}2 pathway is a prevalent mechanism. mdpi.com Computational modeling, specifically using DFT calculations with basis sets such as B3LYP/6-31G*, can be employed to model the reaction pathways of these S\textsubscript{N}2 displacements. mdpi.com These calculations can map the potential energy surface of the reaction, identifying the transition state and determining the activation energy. This allows for a quantitative understanding of the reaction kinetics. For instance, the reaction with various nucleophiles, such as alcohols to form ethers or amines to form benzylamines, can be modeled to predict reaction rates and elucidate the stereochemistry of the products. mdpi.com

A typical S\textsubscript{N}2 reaction at the benzylic center of this compound with a generic nucleophile (Nu\textsuperscript{-}) can be represented as:

Nu\textsuperscript{-} + HO-C\textsubscript{6}H\textsubscript{4}-CH\textsubscript{2}Cl → [Nu---CH\textsubscript{2}(C\textsubscript{6}H\textsubscript{4}OH)---Cl]\textsuperscript{-‡} → Nu-CH\textsubscript{2}-C\textsubscript{6}H\textsubscript{4}-OH + Cl\textsuperscript{-}

DFT calculations can provide the energies of the reactants, the transition state (‡), and the products, thereby yielding the reaction's energy profile.

| Species | Description | Calculated Parameter | Typical Value Range |

| Reactants | This compound and Nucleophile | Ground state energy | Varies |

| Transition State | Pentacoordinate carbon intermediate | Activation energy (Ea) | 15-30 kcal/mol |

| Products | Substituted 4-hydroxybenzyl derivative and Chloride ion | Reaction energy (ΔErxn) | Varies (often exothermic) |

Note: The values presented are illustrative and can vary significantly depending on the nucleophile, solvent, and level of theory used in the DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity or reactivity, respectively.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is a powerful tool in physical organic chemistry for quantifying the electronic effects (both inductive and resonance) of substituents. For a series of reactions of substituted benzene (B151609) derivatives, the Hammett equation is given by:

log(k/k\textsubscript{0}) = ρσ

where:

k is the rate constant for the substituted reactant.

k\textsubscript{0} is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

In the context of this compound, QSRR studies can be performed by correlating the rates of its reactions (e.g., solvolysis) with the Hammett substituent constant (σ) of the hydroxyl group. The hydroxyl group at the para position has a negative σ value, indicating it is an electron-donating group through resonance. This electron donation can influence the stability of the transition state in nucleophilic substitution reactions. By studying a series of para-substituted benzyl (B1604629) chlorides, a Hammett plot can be constructed to determine the ρ value for a particular reaction, providing insight into the reaction mechanism and the nature of the transition state. nih.gov For instance, a negative ρ value would suggest the buildup of positive charge in the transition state, which is consistent with an S\textsubscript{N}1-like mechanism, while a positive ρ value indicates the development of negative charge.

| Substituent (para) | Hammett Constant (σp) | Relative Reaction Rate (Illustrative) |

| -NO2 | +0.78 | Slower |

| -Cl | +0.23 | Slower |

| -H | 0.00 | Reference |

| -CH3 | -0.17 | Faster |

| -OH | -0.37 | Faster |

| -OCH3 | -0.27 | Faster |

Note: The relative reaction rates are illustrative for a hypothetical reaction with a positive ρ value. The actual effect depends on the specific reaction and its ρ value.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Interactions

While no specific molecular dynamics (MD) simulation studies on this compound were identified in the search, this computational technique is highly valuable for understanding the dynamic behavior of molecules. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

For this compound, an MD simulation could provide insights into:

Conformational Preferences: The molecule is not rigid, and there is rotational freedom around the C\textsubscript{aryl}-CH\textsubscript{2} and CH\textsubscript{2}-Cl bonds. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Interactions with Other Molecules: MD simulations are instrumental in studying how this compound might interact with other molecules in a mixture or at an interface.

The general workflow for an MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent), minimizing the system's energy, equilibrating the system at a desired temperature and pressure, and then running a production simulation to collect trajectory data for analysis. mdpi.com

Molecular Docking and Binding Affinity Predictions for Analog Design (e.g., with enzyme targets like COX-I/II, or receptor proteins like TRβ)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org It is a key tool in drug design for predicting the binding mode and affinity of a small molecule ligand to a protein target. While studies specifically docking this compound to COX-I/II or TRβ were not found, the methodology can be applied to its analogs for the purpose of designing new molecules with potential biological activity.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are important targets for nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org Molecular docking studies of potential inhibitors into the active sites of COX-1 and COX-2 can help in designing selective COX-2 inhibitors, which are desirable for reducing gastrointestinal side effects. wikipedia.org For analogs of this compound, docking could predict how they fit into the enzyme's active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for binding. wikipedia.org The binding affinity can be estimated using scoring functions, which can help in prioritizing compounds for synthesis and experimental testing.

Thyroid Hormone Receptor Beta (TRβ): TRβ is a nuclear receptor that plays a role in regulating metabolism. wikipedia.org Selective TRβ agonists are of interest for treating metabolic disorders. wikipedia.org Molecular docking can be used to design analogs of this compound that bind selectively to TRβ over the TRα isoform. wikipedia.org By examining the crystal structure of the TRβ ligand-binding domain, key interactions can be identified, and molecules can be designed to optimize these interactions, thereby improving binding affinity and selectivity. wikipedia.org

The general process of a molecular docking study involves:

Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). wikipedia.org

Preparing the protein structure (e.g., adding hydrogen atoms, assigning charges).

Generating a 3D conformation of the ligand (the this compound analog).

Using a docking program to search for the best binding poses of the ligand in the protein's active site.

Ranking the poses using a scoring function to predict the binding affinity.

| Target Protein | PDB ID (Example) | Key Active Site Residues (Illustrative) | Potential Interactions with Analogs |

| COX-2 | 1CX2 | Arg120, Tyr355, Tyr385, Ser530 | Hydrogen bonds, hydrophobic interactions |

| TRβ | 1Q4X | Arg228, His435, Asn331 | Hydrogen bonds, halogen bonds, hydrophobic interactions |

Note: The key residues are illustrative and the specific interactions would depend on the structure of the designed analog.

Future Research Directions and Emerging Paradigms for 4 Hydroxybenzyl Chloride

Development of Novel Stereoselective Synthetic Routes

Future research will likely focus on the development of novel stereoselective synthetic routes to chiral derivatives of 4-hydroxybenzyl chloride. The introduction of chirality into molecules is crucial in the synthesis of pharmaceuticals and other biologically active compounds. One promising avenue is the use of chiral phase-transfer catalysis. Catalysts such as binaphthyl-derived ammonium (B1175870) salts have shown potential in facilitating enantioselective transformations. pku.edu.cn The development of new generations of these catalysts could lead to highly efficient and selective methods for the synthesis of chiral ethers and other derivatives from this compound.

Another area of exploration is the use of organocatalysis for asymmetric nucleophilic substitution reactions on the benzylic carbon of this compound. Chiral organocatalysts could provide a metal-free and environmentally benign alternative to traditional methods. Research in this area would involve the design and synthesis of novel catalysts and the optimization of reaction conditions to achieve high enantioselectivity.

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Phase-Transfer Catalysts (e.g., binaphthyl-derived ammonium salts) | Enantioselective etherification | High enantiomeric excess of chiral 4-hydroxybenzyl ethers |

| Chiral Organocatalysts (e.g., chiral amines, phosphoric acids) | Asymmetric alkylation of nucleophiles | Synthesis of enantioenriched compounds with a 4-hydroxybenzyl moiety |

Application in Supramolecular Chemistry and Self-Assembly Processes

The unique bifunctional nature of this compound, possessing both a reactive benzylic chloride and a phenolic hydroxyl group, makes it an attractive building block for supramolecular chemistry and self-assembly. Future research is anticipated to explore the incorporation of this compound into larger host molecules, such as calixarenes and cyclodextrins. Functionalization of these macrocycles with this compound could lead to novel host-guest systems with tailored recognition properties for specific guest molecules.

Furthermore, derivatives of this compound could be designed to act as monomers for the creation of self-assembling systems, such as nanotubes, vesicles, and gels. For example, amphiphilic derivatives could be synthesized that self-assemble in aqueous media. The reactive chloride could then be used for post-assembly modification, allowing for the creation of functionalized nanomaterials. The exploration of peptides incorporating the 4-hydroxybenzyl moiety is another promising direction, potentially leading to new biomaterials with unique self-assembly and biological properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms of this compound at a fundamental level can be achieved through advanced spectroscopic techniques. Ultrafast spectroscopy, particularly femtosecond transient absorption spectroscopy, offers the potential to directly observe the short-lived intermediates involved in its reactions. Studies on benzyl (B1604629) chloride have demonstrated the ability of these techniques to track the dynamics of bond cleavage and the formation of benzyl radicals and carbocations on the femtosecond timescale. pku.edu.cnrsc.orguni-muenchen.de

Future research could apply these methods to this compound to elucidate the influence of the para-hydroxyl group on the photodetachment of the chlorine atom and the subsequent dynamics of the resulting carbocation or radical intermediates. cdnsciencepub.comresearchgate.netacs.org Such studies would provide invaluable data for refining theoretical models of its reactivity and for designing new reactions with greater control over the reaction pathways. Time-resolved photoelectron imaging could also be employed to study the ultrafast internal conversion dynamics upon photoexcitation. pku.edu.cn

| Spectroscopic Technique | Research Focus | Potential Insights |

| Femtosecond Transient Absorption Spectroscopy | Photodissociation dynamics | Real-time observation of C-Cl bond cleavage and formation of carbocation/radical intermediates. |

| Time-Resolved Photoelectron Imaging | Excited state dynamics | Understanding the influence of the hydroxyl group on the electronic relaxation pathways. |

| Ab initio Molecular Dynamics Simulations | Theoretical modeling | Predicting reaction trajectories and transition states in complex reaction environments. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. nih.govresearchgate.net These tools can be applied to this compound to predict reaction outcomes, optimize reaction conditions, and even discover novel transformations. Deep learning models, for instance, can be trained on large datasets of chemical reactions to predict the products of a reaction with high accuracy. researchgate.netchemrxiv.orgrsc.org

Future work could involve developing specific ML models for predicting the regioselectivity of reactions involving this compound, where either the hydroxyl group or the benzylic chloride can react. Transfer learning approaches could be employed to adapt models trained on general reaction datasets to the specific chemistry of this compound, even with limited experimental data. rsc.orgnih.govnih.gov Furthermore, Bayesian optimization and other active learning strategies could be used to efficiently explore the vast parameter space of a reaction and identify optimal conditions with a minimal number of experiments. nih.govresearchgate.net

Exploration of New Catalytic Transformations Involving this compound

While this compound is a well-established reagent for nucleophilic substitution, there is significant potential for its use in a wider range of catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. libretexts.orgorganic-chemistry.orgtaylorandfrancis.com Future research is expected to focus on the development of efficient catalytic systems for the cross-coupling of this compound with various partners, including boronic acids, alkynes, and organozinc reagents.

Another exciting frontier is the use of this compound in C-H activation and functionalization reactions. Nickel-catalyzed C-H arylation, for example, could provide a direct method for forming bonds between the 4-hydroxybenzyl moiety and various aromatic and heteroaromatic compounds. nih.gov Photoredox catalysis also presents new opportunities for the generation of benzyl radicals from this compound under mild conditions, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions.

Role in Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The role of this compound and its derivatives in enzyme-mediated reactions is an area ripe for exploration. For instance, ω-transaminases could be employed for the asymmetric synthesis of chiral amines from corresponding ketones derived from this compound. mdpi.comresearchgate.netnih.gov This would provide a direct enzymatic route to valuable chiral building blocks.

The potential for dehalogenases to act on this compound is another intriguing possibility. nih.gov These enzymes could be used for the controlled removal of the chlorine atom, potentially leading to new synthetic pathways. Furthermore, glycosyltransferases could catalyze the attachment of sugar moieties to the hydroxyl group of this compound, leading to the synthesis of glycosides with potential applications in pharmacology and materials science. Lipase-catalyzed reactions also offer a versatile platform for the synthesis of various esters from 4-hydroxybenzyl alcohol, a derivative of this compound. nih.gov

| Enzyme Class | Potential Transformation | Product |

| ω-Transaminases | Asymmetric amination of a ketone precursor | Chiral 4-hydroxybenzylamines |

| Dehalogenases | Dechlorination | 4-Hydroxybenzyl alcohol |

| Glycosyltransferases | Glycosylation of the phenolic hydroxyl group | 4-Hydroxybenzyl glycosides |

Design of Smart Materials Utilizing this compound Derivatives

The reactivity of this compound makes it a valuable monomer for the design of "smart" materials that respond to external stimuli. A particularly promising area is the development of self-immolative polymers. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net These polymers are designed to depolymerize in response to a specific trigger, releasing a payload or causing a change in material properties. 4-Hydroxybenzyl alcohol, a close derivative, is a key component in some self-immolative backbones. acs.orgnih.gov this compound could be directly incorporated into such polymers, with the chloride group serving as a handle for further functionalization or as a reactive site within the polymer chain.

Derivatives of this compound can also be used to create stimuli-responsive hydrogels. For example, the hydroxyl group can be modified to introduce pH-sensitive functionalities, leading to hydrogels that swell or shrink in response to changes in pH. The benzylic chloride can be used as a cross-linking agent to form the hydrogel network. These materials have potential applications in drug delivery, tissue engineering, and sensors. Additionally, the incorporation of photo-cleavable groups into derivatives of this compound could lead to the development of photo-responsive materials that change their properties upon exposure to light.

常见问题

Q. What are the common synthetic routes for preparing 4-Hydroxybenzyl chloride, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A key route involves reacting 4-hydroxybenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous conditions. The reaction typically proceeds under reflux in a non-polar solvent like dichloromethane. To minimize by-products (e.g., sulfonic esters), strict control of moisture and stoichiometric excess of SOCl₂ (1.2–1.5 equiv) is critical. Post-reaction, excess SOCl₂ is quenched with ice-cold water, and the product is extracted using diethyl ether. Purification via vacuum distillation or recrystallization yields high-purity product . Alternative pathways, such as halogenation of 4-hydroxybenzaldehyde derivatives, are less efficient due to competing oxidation .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?